4-(4-Methylbenzyl)thiomorpholine
Description
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOACEZEVCRRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322223 | |
| Record name | 4-[(4-methylphenyl)methyl]thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
414892-61-8 | |
| Record name | 4-[(4-methylphenyl)methyl]thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(4-Methylbenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
4-(4-Methylbenzyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring or the benzyl group, depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized as a precursor in the development of pharmaceutical agents. Its derivatives have shown potential in various therapeutic areas, including:
- Antimicrobial Activity : Compounds derived from 4-(4-Methylbenzyl)thiomorpholine have been tested for their effectiveness against various bacterial strains. For instance, one study reported an effective minimum inhibitory concentration (MIC) against Staphylococcus aureus of 32 µg/mL.
- Antitumor Activity : In vitro studies have demonstrated significant reductions in cell viability in breast cancer cell lines (MCF-7), indicating its potential as an anticancer agent.
- Anti-inflammatory Properties : Research has shown that derivatives can reduce TNF-alpha levels in LPS-stimulated macrophages, highlighting their anti-inflammatory capabilities.
Organic Synthesis
This compound serves as a versatile building block for synthesizing more complex organic molecules. It is involved in nucleophilic substitution reactions and can be modified to create various derivatives with enhanced biological activities .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor effects | Significant reduction in cell viability in MCF-7 breast cancer cell lines. |
| Study B | Assess antimicrobial activity | Effective against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study C | Investigate anti-inflammatory properties | Reduced TNF-alpha levels in LPS-stimulated macrophages. |
These studies illustrate the compound's multifaceted applications in drug development and its potential to combat serious health issues.
Biological Evaluation
In addition to its synthetic applications, the biological evaluation of this compound derivatives has revealed promising results:
- Anticancer Activity : The compound has been linked to significant inhibition rates against various cancer cell lines, demonstrating its potential as a lead compound for further development .
- Molecular Docking Studies : Computational studies have been employed to understand the binding interactions of these compounds with target proteins, enhancing the rational design of new therapeutics .
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzyl)thiomorpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Substituent Variations in Thiomorpholine Derivatives
Key structural analogs of 4-(4-Methylbenzyl)thiomorpholine include derivatives with halogenated or electron-withdrawing benzyl groups (Table 1).
Table 1: Structural and Physicochemical Properties of Thiomorpholine Derivatives
Thiomorpholine vs. Morpholine Analogs
Replacing oxygen in morpholine with sulfur (thiomorpholine) significantly alters solid-state packing and hydrogen-bonding patterns. For example:
Antimicrobial and Antiparasitic Activity
- This compound : Used in combinatorial libraries for antimycobacterial agents .
- N-Benzyl-thiomorpholinopyrimidin-4-amine (7c): Oxidized to sulfoxides/sulfones (e.g., 7s, 7t) for enhanced bioactivity against protozoans like Leishmania .
- Pyrrole-thiomorpholine hybrids: Exhibit competitive inhibition of trypanothione reductase, a target in antiparasitic drug development .
Kinase Inhibition
- 4-(4-Nitrophenyl)thiomorpholine : A precursor for kinase inhibitors targeting cancer and metabolic diseases .
- Thiomorpholine sulfones : Show improved potency in kinase binding due to increased polarity and hydrogen-bonding capacity .
Key Research Findings
Solid-State Behavior : Thiomorpholine derivatives exhibit distinct crystallization patterns compared to morpholine analogs. For example, 4-(4-Nitrophenyl)thiomorpholine forms π-stacked ribbons, while its morpholine counterpart favors dimeric structures .
Metabolic Stability : The sulfur atom in thiomorpholine facilitates oxidation to sulfoxides, which are often more water-soluble and pharmacologically active .
SAR Insights : Substituents on the benzyl group (e.g., bromo, nitro) modulate electronic and steric effects, impacting binding to biological targets like kinases and microbial enzymes .
Biological Activity
Overview
4-(4-Methylbenzyl)thiomorpholine is an organic compound characterized by the molecular formula C12H17NS. It is a derivative of thiomorpholine, distinguished by a 4-methylbenzyl substituent on the thiomorpholine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Weight : 207.34 g/mol
- CAS Number : 414892-61-8
- Solubility : Approximately 7.4 µg/mL at pH 7.4.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to their active sites, thus blocking their catalytic functions. Ongoing research aims to elucidate the precise molecular pathways and interactions involved in its biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms that involve oxidative stress and modulation of signaling pathways related to cell survival and proliferation .
Study on Enzyme Inhibition
In a study assessing the inhibitory effects of various thiomorpholine derivatives, this compound demonstrated notable inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE), with IC50 values indicating effective concentrations in the micro- to nanomolar range . These findings highlight its potential application in treating neurodegenerative disorders where these enzymes play critical roles.
Cytotoxicity Assessment
A cytotoxicity assay conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. The compound was found to significantly reduce cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Thiomorpholine | Parent compound | Limited biological activity |
| 4-Benzylthiomorpholine | Benzyl-substituted derivative | Moderate antimicrobial properties |
| 4-(4-Chlorobenzyl)thiomorpholine | Chlorobenzyl-substituted | Enhanced anticancer activity |
| This compound | Methylbenzyl-substituted | Significant antimicrobial and anticancer properties |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-(4-Methylbenzyl)thiomorpholine, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. Optimization involves adjusting temperature, solvent polarity (e.g., DMF or THF), and stoichiometry of reagents. For example, thiomorpholine derivatives are often functionalized at the benzyl position using palladium-catalyzed cross-coupling or boronic ester intermediates . Purity can be enhanced via recrystallization or column chromatography using gradients of ethyl acetate/hexane. Monitoring by TLC or HPLC ensures reaction progression .
Q. How can researchers confirm the structural identity of this compound and its derivatives?
- Answer : Use a combination of spectroscopic techniques:
- NMR : - and -NMR to confirm substituent positions and thiomorpholine ring conformation.
- MS : High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves absolute configuration and bond angles .
- FT-IR : Sulfur-oxygen stretching bands (~1150 cm) confirm sulfone/sulfoxide groups in oxidized derivatives .
Advanced Research Questions
Q. What methodological approaches are employed to study the oxidation of this compound to its 1,1-dioxide derivative?
- Answer : Oxidation with meta-chloroperoxybenzoic acid (MCPBA) or potassium peroxymonosulfate (Oxone®) at 0–25°C in dichloromethane/water mixtures yields sulfone derivatives. Reaction progress is monitored via -NMR (disappearance of thiomorpholine S-H signals) or LC-MS. Excess oxidant is quenched with sodium thiosulfate, followed by extraction and drying .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound analogs as enzyme inhibitors?
- Answer :
- Analog synthesis : Introduce electron-withdrawing/donating groups (e.g., halogens, methyl) on the benzyl ring or modify the thiomorpholine sulfur oxidation state.
- Biological assays : Measure IC values against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates or radiolabeled ligands.
- Computational modeling : Docking studies (e.g., AutoDock) correlate substituent effects with binding affinity. Data from analogs like 4-(2-chlorobenzyl)thiomorpholine or pyrimidine-thiomorpholine hybrids provide benchmark activity.
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for thiomorpholine derivatives?
- Answer : Contradictions often arise from polymorphism, solvent inclusion, or dynamic stereochemistry. Strategies include:
- Variable-temperature NMR : Detects conformational flexibility in the thiomorpholine ring.
- Powder XRD : Differentiates crystalline vs. amorphous phases.
- DFT calculations : Validate experimental bond lengths/angles (e.g., using Gaussian software) .
- Redetermination : Re-crystallize under alternative conditions (e.g., slow evaporation vs. diffusion) .
Q. What role does this compound play in experimental phasing for macromolecular crystallography?
- Answer : Thiomorpholine derivatives are used as heavy-atom substitutes in SAD/MAD phasing. For example, boronic acid-functionalized analogs (e.g., 4-(4-(dioxaborolane)benzyl)thiomorpholine 1,1-dioxide ) bind serine residues in proteins, enabling phase determination via SHELXC/D/E pipelines .
Methodological Tables
Table 1 : Oxidation Conditions for Thiomorpholine Derivatives
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| MCPBA | DCM | 0–25 | 75–85 | |
| Oxone® | HO/MeCN | 25 | 70–80 | |
| HO/AcOH | EtOH | 50 | 60–70 |
Table 2 : Key Spectral Data for this compound 1,1-Dioxide
| Technique | Key Signals | Reference |
|---|---|---|
| -NMR | δ 2.35 (s, 3H, CH), 3.15–3.40 (m, 8H, thiomorpholine) | |
| -NMR | δ 21.2 (CH), 50.1–55.8 (thiomorpholine C), 138.9 (aromatic C) | |
| HRMS | [M+H] m/z calc. 252.0984, found 252.0981 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
